The Architecture of 4-Amino-2-methylhexan-3-ol: A Comprehensive Guide to Synthesis, Properties, and Validation
The Architecture of 4-Amino-2-methylhexan-3-ol: A Comprehensive Guide to Synthesis, Properties, and Validation
Executive Summary
In the landscape of modern drug development and complex organic synthesis, aliphatic amino alcohols serve as indispensable chiral building blocks. 4-amino-2-methylhexan-3-ol (CAS: 63765-80-0) is a prime example of a highly functionalized, vicinal amino alcohol. Characterized by its adjacent stereocenters and unique steric bulk provided by isopropyl and ethyl side chains, it is frequently utilized as a transition-state isostere in protease inhibitor design and as a chiral auxiliary in asymmetric synthesis.
This whitepaper provides an authoritative, deep-dive analysis into the physicochemical properties, structural nuances, and de novo synthesis of 4-amino-2-methylhexan-3-ol. By dissecting the causality behind synthetic choices and establishing self-validating analytical protocols, this guide serves as a definitive resource for application scientists and synthetic chemists.
Molecular Architecture & Physicochemical Profiling
The molecular structure of 4-amino-2-methylhexan-3-ol consists of a six-carbon hexane backbone. Numbering from the end closest to the principal hydroxyl group, the architecture features a methyl group at C2, a hydroxyl group at C3, and a primary amine at C4.
Crucially, the molecule possesses two adjacent stereocenters at C3 and C4, resulting in four possible stereoisomers (two pairs of enantiomers: syn and anti diastereomers). The precise spatial arrangement of the hydroxyl and amino groups dictates its ability to form bidentate chelates with transition metals or interact with the S1/S1' sub-pockets of target enzymes 1.
Quantitative Physicochemical Data
To facilitate rapid integration into computational chemistry workflows and pharmacokinetic modeling, the foundational properties of the compound are summarized below [[1]](), 2.
| Property | Value | Implication for Drug Design |
| IUPAC Name | 4-amino-2-methylhexan-3-ol | Standardized nomenclature |
| CAS Number | 63765-80-0 | Registry identification |
| Molecular Formula | C₇H₁₇NO | Determines atom economy |
| Molecular Weight | 131.22 g/mol | High ligand efficiency potential |
| Exact Mass | 131.131014 Da | Critical for High-Res MS validation |
| Topological Polar Surface Area | 46.3 Ų | Excellent membrane permeability |
| XLogP3 | 1.0 | Optimal lipophilicity for oral bioavailability |
| H-Bond Donors / Acceptors | 2 / 2 | Strong target engagement capacity |
| Rotatable Bonds | 3 | Balances flexibility with entropic penalty |
De Novo Synthesis: The Nitroaldol (Henry) Pathway
Literature Correction & Causality
Certain commercial databases erroneously suggest that 4-amino-2-methylhexan-3-ol can be synthesized via the oxime formation of 4-methylhexan-2-one followed by reduction 3. This is chemically inaccurate. The reduction of 4-methylhexan-2-one oxime yields an aliphatic amine lacking the critical C3 hydroxyl group.
To achieve the vicinal amino alcohol motif, the most scientifically rigorous and atom-economical route is the Nitroaldol (Henry) reaction , followed by catalytic hydrogenation. We select the Henry reaction because it establishes the C-C bond while simultaneously installing the oxygen and nitrogen heteroatoms at the exact vicinal positions required.
Fig 1: Nitroaldol (Henry) reaction and subsequent catalytic hydrogenation workflow.
Step-by-Step Self-Validating Protocol
Stage 1: Nitroaldol Condensation
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Preparation : In a flame-dried Schlenk flask under inert argon, dissolve 10.0 mmol of isobutyraldehyde and 10.5 mmol of 1-nitropropane in 20 mL of anhydrous tetrahydrofuran (THF).
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Causality: THF is chosen as an aprotic solvent to solubilize both reactants without participating in hydrogen bonding, which would dampen the nucleophilicity of the intermediate nitronate ion.
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Catalysis : Add 1.0 mmol of sodium hydroxide (NaOH) as a 1M aqueous solution dropwise at 0 °C.
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Causality: Maintaining 0 °C prevents unwanted self-condensation (aldol) of the aldehyde and tightly controls the exothermic generation of the nitronate intermediate.
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Reaction & Validation : Stir for 4 hours, allowing the mixture to warm to room temperature.
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Self-Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the aldehyde spot (visualized with a 2,4-DNP stain) is entirely consumed, confirming conversion to the nitro alcohol.
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Quenching : Neutralize with 1M HCl to pH 7, extract with ethyl acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate 2-methyl-4-nitrohexan-3-ol .
Stage 2: Catalytic Hydrogenation
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Setup : Dissolve the crude intermediate in 30 mL of MS-grade methanol. Add 10 wt% Palladium on Carbon (Pd/C, 0.1 equiv).
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Hydrogenation : Purge the vessel with H₂ gas three times, then pressurize to 3 atm. Stir vigorously at 25 °C for 12 hours.
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Validation :
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Self-Validation: Extract a 100 µL aliquot and analyze via FTIR. The complete disappearance of the asymmetric NO₂ stretch at 1550 cm⁻¹ and the emergence of a broad NH₂ stretch at 3300 cm⁻¹ verifies total reduction.
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Isolation : Filter the mixture through a pad of Celite.
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Causality: Celite traps fine palladium particulates, preventing heavy metal contamination in the final product—a critical requirement for downstream biochemical assays. Concentrate the filtrate to yield the target compound.
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Analytical Validation & Quality Control
To ensure the structural and stereochemical integrity of the synthesized 4-amino-2-methylhexan-3-ol, an orthogonal analytical matrix must be employed. Relying on a single analytical method can mask diastereomeric impurities.
Fig 2: Orthogonal analytical validation matrix ensuring structural and stereochemical integrity.
Analytical Causality Workflow
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LC-MS (ESI+) : Confirms the molecular weight. A dominant peak at m/z 132.1 [M+H]⁺ must be observed. The chromatographic trace ensures the absence of unreacted starting materials.
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¹H NMR (400 MHz, CDCl₃) : Evaluates the connectivity. The isopropyl methyl groups will appear as distinct doublets (~0.9 ppm), while the methine protons at C3 and C4 will present as complex multiplets due to vicinal coupling.
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2D NMR (COSY/NOESY) : Essential for determining the syn/anti diastereomeric ratio. NOESY cross-peaks between the C3 and C4 protons validate the relative stereochemistry, ensuring the batch is suitable for stereospecific drug design applications.
References
- Buy 4-amino-2-methylhexan-3-ol (EVT-8933511). EvitaChem.
- (3RS,4S)-4-Amino-2-methyl-hexan-3-ol - PubChem. National Institutes of Health (NIH).
- 4-amino-2-methylhexan-3-ol | 63765-80-0. Sigma-Aldrich.
- Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI.
- Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia.pub.
Sources
- 1. (3RS,4S)-4-Amino-2-methyl-hexan-3-ol | C7H17NO | CID 57714157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-amino-2-methylhexan-3-ol | 63765-80-0 [sigmaaldrich.com]
- 3. evitachem.com [evitachem.com]
- 4. mdpi.com [mdpi.com]
- 5. Heterogeneous Catalysis for Selective Hydrogenation of Oximes | Encyclopedia MDPI [encyclopedia.pub]
